molecular formula C13H17ClN2O3 B1604306 (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride CAS No. 57432-62-9

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride

Cat. No.: B1604306
CAS No.: 57432-62-9
M. Wt: 284.74 g/mol
InChI Key: ZPSOVZKVIHRWEL-MERQFXBCSA-N
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Description

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives It is structurally related to tryptophan, an essential amino acid, and features an indole ring, which is a common structure in many biologically active compounds

Mechanism of Action

Target of Action

The primary targets of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride, also known as L-5-Hydroxytryptophan ethyl ester hydrochloride, are likely to be related to the metabolism of tryptophan . This compound is a derivative of indole, which is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms .

Mode of Action

The compound interacts with its targets by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules . This interaction helps maintain intestinal homeostasis and impacts liver metabolism and the immune response .

Biochemical Pathways

The affected pathways involve the metabolism of tryptophan, an essential amino acid derived entirely from the diet . Gut microbiota is involved in the bioconversion of indoles from tryptophan . The compound is part of the Trp-Indole pathway, Trp-IPyA-ILA-IA-IPA pathway, and Trp-IAA-Skatole or IAld pathway .

Result of Action

The molecular and cellular effects of the compound’s action include maintaining intestinal homeostasis, impacting liver metabolism, and modulating the immune response . These effects are achieved through the activation of nuclear receptors, regulation of intestinal hormones, and modulation of the biological effects of bacteria .

Action Environment

Environmental factors, such as dietary intake, can influence the compound’s action, efficacy, and stability . For instance, dietary intake has a wide influence on gut microbiota and the related indole metabolism . Microbial Trp metabolism activity can be reduced when alternative energy substrates are available .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride typically involves the esterification of (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid. The reaction is carried out under acidic conditions using ethanol and hydrochloric acid. The process involves the following steps:

  • Dissolving (S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid in ethanol.
  • Adding hydrochloric acid to catalyze the esterification reaction.
  • Heating the mixture to reflux for several hours.
  • Cooling the reaction mixture and precipitating the product by adding a non-solvent such as diethyl ether.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indole ring can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or sulfonamides.

Scientific Research Applications

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in biochemical pathways involving tryptophan metabolism.

    Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders due to its structural similarity to serotonin precursors.

    Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid:

    Tryptophan: An essential amino acid that serves as a precursor to both serotonin and melatonin.

    Serotonin: A neurotransmitter derived from tryptophan, involved in regulating mood, appetite, and sleep.

Uniqueness

(S)-Ethyl 2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate hydrochloride is unique due to its esterified form, which may influence its pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. This esterification can enhance its stability and bioavailability compared to its non-esterified counterparts.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3.ClH/c1-2-18-13(17)11(14)5-8-7-15-12-4-3-9(16)6-10(8)12;/h3-4,6-7,11,15-16H,2,5,14H2,1H3;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPSOVZKVIHRWEL-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CNC2=C1C=C(C=C2)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647381
Record name Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57432-62-9
Record name Ethyl 5-hydroxy-L-tryptophanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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